molecular formula C10H9FN2O2 B1605872 methyl 3-amino-5-fluoro-1H-indole-2-carboxylate CAS No. 436088-83-4

methyl 3-amino-5-fluoro-1H-indole-2-carboxylate

Cat. No.: B1605872
CAS No.: 436088-83-4
M. Wt: 208.19 g/mol
InChI Key: NPLGYDWUOAONMC-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-fluoro-1H-indole-2-carboxylate (CAS 436088-83-4) is a fluorinated indole derivative that serves as a versatile and valuable building block in medicinal chemistry and organic synthesis. Its primary research value lies in its role as a precursor for developing novel therapeutic agents, particularly in antiviral drug discovery. Recent studies highlight the indole-2-carboxylate scaffold as a promising structure for designing HIV-1 integrase strand transfer inhibitors (INSTIs). These inhibitors function by chelating with magnesium ions in the enzyme's active site, thereby blocking the integration of viral DNA into the host genome, a critical step in the HIV-1 replication cycle . Beyond its antiviral potential, this compound is a key synthetic intermediate for constructing more complex nitrogen-containing heterocycles. The 3-amino group on the indole ring readily undergoes reactions with various electrophiles, enabling the synthesis of diverse fused heterocyclic systems. For instance, it can be used in reactions with aryl isocyanates or isothiocyanates to produce 5H-pyrimido[5,4-b]indole derivatives, which are privileged structures in drug discovery . The presence of the fluorine atom can influence the compound's electronic properties, metabolic stability, and bioavailability, making it a crucial modification for optimizing the profile of lead compounds in pharmaceutical research . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 3-amino-5-fluoro-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O2/c1-15-10(14)9-8(12)6-4-5(11)2-3-7(6)13-9/h2-4,13H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPLGYDWUOAONMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(N1)C=CC(=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60355306
Record name methyl 3-amino-5-fluoro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436088-83-4
Record name methyl 3-amino-5-fluoro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hemetsberger–Knittel Indole Synthesis

This method is effective for preparing 5-substituted indole-2-carboxylates, including fluorinated derivatives.

  • Key Steps :
    • Knoevenagel condensation of methyl 2-azidoacetate with a substituted fluorobenzaldehyde to form methyl-2-azidocinnamate intermediates.
    • Thermolysis of the azide to induce cyclization, yielding the fluorinated indole-2-carboxylate.
  • Optimization :
    • Reaction temperature, stoichiometry, and reactant concentration are critical for maximizing yield and regioselectivity.
  • Reference : This method was optimized in the preparation of indole-2-carboxylates with various substituents, including fluorine at the 5-position.

Friedel–Crafts Acylation Followed by Reduction and Hydrolysis

This approach is used to introduce substituents at the 3-position of the indole ring starting from 5-fluoroindole-2-carboxylate esters.

  • Key Steps :
    • Friedel–Crafts acylation of methyl or ethyl 5-fluoroindole-2-carboxylate with acyl chlorides to introduce a 3-acyl substituent.
    • Reduction of the ketone group to a 3-alkyl substituent using triethylsilane and trifluoroacetic acid.
    • Hydrolysis of the ester to yield the corresponding indole-2-carboxylic acid.
    • Subsequent amide or amino group introduction through coupling reactions.
  • Reference : This method was adapted from protocols used for 5-chloroindole derivatives and can be applied to 5-fluoro analogs.

Specific Preparation Methods for this compound

Sugasawa Indole Synthesis

  • Starting Materials : 4-fluoroaniline derivatives and chloroacetonitrile.
  • Procedure :
    • Reaction of 4-fluoroaniline with chloroacetonitrile in the presence of aluminum trichloride to form 1-(2-amino-5-fluorophenyl)-2-chloroethan-1-one.
    • Reductive cyclization using sodium borohydride yields 5-fluoroindole derivatives.
  • Advantages : Avoids expensive starting materials and heavy metals.
  • Yield : Overall yields for 5-fluoroindole synthesis are moderate (~40-80% in key steps), with room for optimization.
  • Reference : Detailed in a study exploring isotopically labeled 5-fluoroindoles.

Bischler Indole Synthesis

  • Starting Materials : 4-fluoroaniline and 2-bromoacetaldehyde diethyl acetal.
  • Procedure :
    • Condensation and cyclization in trifluoroacetic acid and anhydride to form 5-fluoro-1-trifluoroacetyl indole derivatives.
    • Basic treatment to yield 5-fluoroindole.
  • Reference : Also described in the same isotopic labeling study.

Direct Amination at the 3-Position

  • After obtaining the 5-fluoroindole-2-carboxylate ester, the 3-position can be functionalized to introduce the amino group.
  • Typical methods include:
    • Acylation at the 3-position followed by reduction to the amino substituent.
    • Coupling reactions with amines using peptide coupling reagents such as BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) and DIPEA (diisopropylethylamine) in anhydrous DMF.
  • Reference : These coupling strategies are well-documented in indole carboxamide synthesis literature.

Summary Table of Key Preparation Steps

Step No. Reaction Type Starting Material(s) Reagents/Conditions Product/Intermediate Yield (%) Reference
1 Knoevenagel Condensation Methyl 2-azidoacetate + 5-fluorobenzaldehyde Base, solvent, controlled temperature Methyl-2-azidocinnamate Optimized
2 Thermolytic Cyclization Methyl-2-azidocinnamate Heat (reflux in xylene or suitable solvent) 5-Fluoroindole-2-carboxylate methyl ester Optimized
3 Friedel–Crafts Acylation 5-Fluoroindole-2-carboxylate ester Acyl chloride, AlCl3, reflux in 1,2-dichloroethane 3-Acyl-5-fluoroindole-2-carboxylate ester 70-90
4 Reduction of Ketone 3-Acyl-5-fluoroindole-2-carboxylate ester Triethylsilane, trifluoroacetic acid, 0 °C to rt 3-Alkyl-5-fluoroindole-2-carboxylate ester 80-90
5 Ester Hydrolysis 3-Alkyl-5-fluoroindole-2-carboxylate ester NaOH aqueous, reflux in ethanol 3-Alkyl-5-fluoroindole-2-carboxylic acid 85-95
6 Amination / Peptide Coupling 3-Alkyl-5-fluoroindole-2-carboxylic acid Amine, BOP, DIPEA, DMF, room temperature This compound (or amide) 60-85

Research Findings and Optimization Notes

  • The Hemetsberger–Knittel synthesis provides a versatile route to fluorinated indole-2-carboxylates with good regioselectivity and yields when reaction conditions are optimized (temperature, stoichiometry, concentration).
  • Friedel–Crafts acylation followed by reduction is a robust method to introduce the 3-amino substituent after conversion of the acyl group to an alkyl or amino group.
  • The use of peptide coupling reagents like BOP and bases such as DIPEA in anhydrous DMF facilitates efficient amide bond formation, enabling the introduction of amino groups or amides at the 3-position with high yields.
  • The Sugasawa and Bischler indole syntheses are valuable for constructing the fluorinated indole core starting from readily available fluorinated anilines.
  • Yields vary depending on the specific reagents and conditions but typically range between 40% and 90% for individual steps, with overall yields depending on the sequence length and purification efficiency.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-amino-5-fluoro-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Various substituted indoles depending on the electrophile used.

    Addition Products: Amino or acyl derivatives of the indole.

    Oxidation Products: Quinonoid derivatives.

Scientific Research Applications

Pharmaceutical Development

Anticancer Agents
Methyl 3-amino-5-fluoro-1H-indole-2-carboxylate is primarily researched as an intermediate in synthesizing anticancer drugs. The indole core structure is known for its ability to interact with multiple biological targets, which is crucial in developing effective cancer therapies. For instance, fluorinated indole derivatives have shown improved potency against various cancer cell lines due to their enhanced metabolic stability and bioavailability .

Antiviral Properties
Research indicates that derivatives of indole, including this compound, exhibit promising antiviral activity. Notably, studies have identified its potential as an inhibitor of HIV integrase, with modifications leading to compounds that demonstrate IC₅₀ values as low as 0.13 μM, indicating strong efficacy against viral replication .

Biochemical Research

Mechanistic Studies
This compound is utilized in biochemical research to explore the mechanisms of action of indole derivatives. It aids in understanding how these compounds influence cellular processes, such as apoptosis and signal transduction pathways. The presence of the amino group allows for interactions with various enzymes and receptors, facilitating studies on enzyme kinetics and inhibition .

Structural Modifications
Studies involving structural optimizations have shown that introducing different substituents at strategic positions on the indole core can significantly enhance biological activity. For example, modifications at the C3 position have been linked to improved interactions with integrase enzymes, highlighting the importance of chemical diversity in drug design .

Material Science

Organic Electronics
this compound is also explored for its potential applications in material science, particularly in developing organic semiconductors. The unique electronic properties imparted by the fluorine atom make this compound suitable for creating materials used in electronic devices like organic light-emitting diodes (OLEDs) and photovoltaic cells .

Agrochemicals

Development of Pesticides
The compound's structure lends itself to applications in agrochemicals, particularly in synthesizing novel pesticides and herbicides. Its ability to selectively target specific pests while minimizing environmental impact makes it a candidate for developing more sustainable agricultural practices .

Case Studies and Research Findings

Several case studies illustrate the diverse applications of this compound:

Study Focus Findings Implications
Antiviral ActivityInhibition of HIV integrase with IC₅₀ values < 0.13 μMPotential lead compound for HIV therapies
Anticancer ScreeningIndole derivatives showed cytotoxic effects against leukemia cell linesValuable scaffold for new anticancer agents
Mechanistic InsightsStructural modifications enhance binding affinity to enzymesImportant for optimizing drug candidates

Mechanism of Action

The mechanism of action of methyl 3-amino-5-fluoro-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. The amino and fluoro substituents enhance its binding affinity and specificity. This compound can influence cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

The structural and functional nuances of methyl 3-amino-5-fluoro-1H-indole-2-carboxylate can be contextualized against related indole derivatives, focusing on substituent variations, physicochemical properties, and synthetic pathways.

Structural Analogs with Varying Substituents
Compound Name Substituents (Position) Molecular Weight Melting Point (°C) Key Functional Impact Reference
This compound -NH₂ (3), -F (5), -COOCH₃ (2) 224.19* Not reported Amino enhances H-bonding; fluoro increases metabolic stability. Target
Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate -I (3), -F (5), -COOCH₂CH₃ (2) 333.10 Not reported Iodo group increases steric bulk and reactivity for cross-coupling.
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide -CONH-benzophenone (2), -F (5) 359.12 249–250 Carboxamide improves crystallinity and target affinity.
Methyl 3-acetyl-5-methoxy-1H-indole-2-carboxylate -COCH₃ (3), -OCH₃ (5) 261.25 125–127 Methoxy enhances lipophilicity; acetyl reduces polarity.

*Calculated based on formula C₁₀H₉FN₂O₂.

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Fluorine at position 5 is conserved in many analogs (e.g., ), improving metabolic stability and influencing π-π stacking interactions.
  • Position 3 Modifications: Amino groups (target compound) favor hydrogen bonding, while iodo () or acetyl () groups alter reactivity and steric profiles.
  • Ester vs. Carboxamide : Carboxamide derivatives (e.g., ) exhibit higher melting points (>230°C) due to intermolecular H-bonding, contrasting with ester-based compounds (125–127°C, ).
Methyl vs. Ethyl Ester Variants
Compound Name Ester Group Molecular Weight Solubility (Predicted) Synthetic Yield Reference
This compound -COOCH₃ 224.19 Moderate (polar) Not reported Target
Ethyl 3-amino-5-fluoro-1H-indole-2-carboxylate -COOCH₂CH₃ 238.22 Lower (lipophilic) Discontinued*

*Ethyl variant is listed as discontinued in commercial catalogs, suggesting challenges in synthesis or stability .

Key Observations :

  • Lipophilicity : Ethyl esters (e.g., ) are more lipophilic than methyl esters, impacting membrane permeability.
  • Synthetic Accessibility : Methyl esters may offer better yields due to smaller steric hindrance during esterification.

Biological Activity

Methyl 3-amino-5-fluoro-1H-indole-2-carboxylate is an indole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique combination of functional groups, including a methyl ester, an amino group, and a fluoro substituent, which contribute to its potential therapeutic applications.

  • Molecular Formula : C₁₀H₉FN₂O₂
  • Molecular Weight : Approximately 208.19 g/mol
  • CAS Number : 436088-83-4

The presence of the amino group allows for nucleophilic reactions, while the fluoro substituent enhances the compound's reactivity and biological interactions. The indole core is known for its role in various biological systems, making this compound a candidate for further exploration.

This compound exhibits several biological activities, including:

  • Antiviral Activity : Indole derivatives have been shown to inhibit viral replication mechanisms. In particular, compounds similar to this compound have been identified as inhibitors of HIV integrase, with IC₅₀ values indicating significant potency against viral enzymes .
  • Anticancer Activity : The compound has demonstrated cytotoxic effects against various cancer cell lines. For instance, structural modifications in related indole derivatives have been linked to enhanced anticancer activity through mechanisms such as apoptosis induction and inhibition of cell proliferation .
  • Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. Similar indole derivatives have shown promising results in inhibiting bacterial growth .

Case Studies

  • HIV Integrase Inhibition :
    • A study highlighted the effectiveness of indole derivatives in inhibiting HIV integrase. The binding conformation analysis revealed that structural optimizations significantly increased the inhibitory effects of these compounds, suggesting that this compound could be a valuable scaffold for developing antiviral agents .
  • Cytotoxicity Against Cancer Cells :
    • Research on related indole compounds has shown varying degrees of cytotoxicity against cancer cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer). Compounds with structural similarities to this compound exhibited IC₅₀ values in the nanomolar range, indicating strong anticancer potential .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
Methyl 3-aminoindoleLacks fluorine; simpler structureMay have different biological activities
Methyl 5-fluoroindoleFluorine present but lacks amino groupFocused on different biological pathways
Methyl 4-amino-5-fluoroindoleSimilar indole structureDifferent position of amino and fluoro substituents

This compound is distinct due to its combination of functional groups that potentially enhance its biological activity compared to other related compounds.

Q & A

Q. How can structural modifications enhance the metabolic stability of this compound?

  • Methodological Answer :
  • Ester Hydrolysis Resistance : Replace the methyl ester with tert-butyl or cyclopropyl esters .
  • Fluorine Substitution : Introduce additional fluorine atoms at metabolically labile positions to block CYP450 oxidation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 3-amino-5-fluoro-1H-indole-2-carboxylate
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methyl 3-amino-5-fluoro-1H-indole-2-carboxylate

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